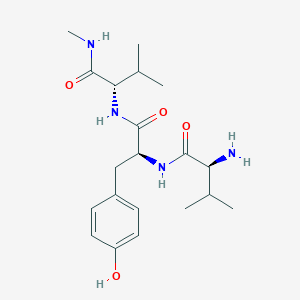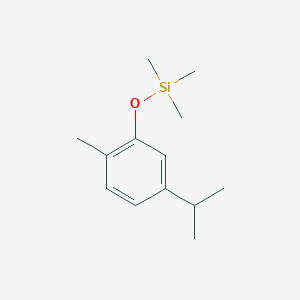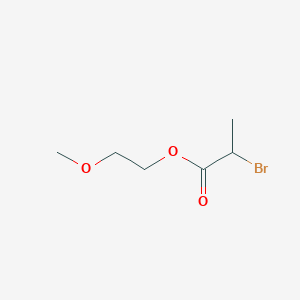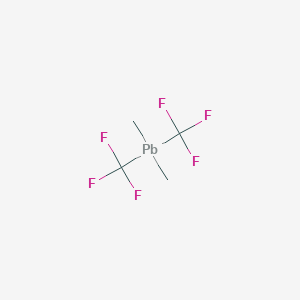
Plumbane, dimethylbis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plumbane, dimethylbis(trifluoromethyl)- is a chemical compound with the molecular formula C4H6F6Pb It is a lead-based organometallic compound that features two methyl groups and two trifluoromethyl groups attached to a central lead atom
Métodos De Preparación
The synthesis of Plumbane, dimethylbis(trifluoromethyl)- typically involves the reaction of lead compounds with organometallic reagents. One common method is the reaction of lead(II) acetate with methylmagnesium bromide and trifluoromethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products.
Análisis De Reacciones Químicas
Plumbane, dimethylbis(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert it back to lead(II) compounds.
Substitution: The methyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Plumbane, dimethylbis(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound’s unique properties make it a subject of study in biochemical research, especially in understanding the interactions of organometallic compounds with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Plumbane, dimethylbis(trifluoromethyl)- involves its interaction with molecular targets through its lead center and the attached functional groups. The trifluoromethyl groups enhance its reactivity and stability, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Plumbane, dimethylbis(trifluoromethyl)- can be compared with other lead-based organometallic compounds such as:
Tetraethyllead: Used as an anti-knock agent in gasoline.
Lead tetraacetate: Used as an oxidizing agent in organic synthesis.
Dimethyllead dichloride: Another organolead compound with different functional groups.
The uniqueness of Plumbane, dimethylbis(trifluoromethyl)- lies in its combination of methyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
67946-73-0 |
|---|---|
Fórmula molecular |
C4H6F6Pb |
Peso molecular |
375 g/mol |
Nombre IUPAC |
dimethyl-bis(trifluoromethyl)plumbane |
InChI |
InChI=1S/2CF3.2CH3.Pb/c2*2-1(3)4;;;/h;;2*1H3; |
Clave InChI |
JPYLWOFJDKLZRI-UHFFFAOYSA-N |
SMILES canónico |
C[Pb](C)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


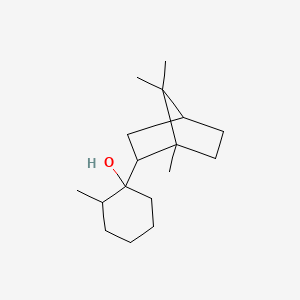
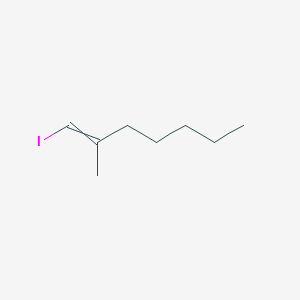
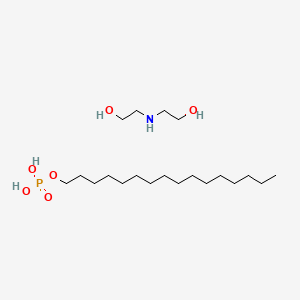
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)

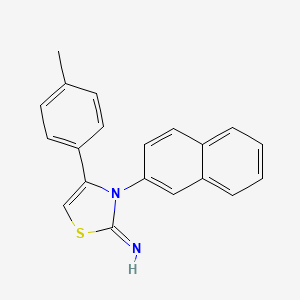



![5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol](/img/structure/B14479771.png)
